(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)imino-N-(furan-2-ylmethyl)-8-methoxychromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O4/c1-14-8-9-16(24)12-19(14)26-23-18(22(27)25-13-17-6-4-10-29-17)11-15-5-3-7-20(28-2)21(15)30-23/h3-12H,13H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFXPNDTOPFORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide, also known by its CAS number 1327186-65-1, is a synthetic organic molecule with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, efficacy in various assays, and potential clinical implications.
Chemical Structure and Properties
The molecular formula of the compound is C20H17ClN2O3, with a molecular weight of 368.81 g/mol. The structure features a chromene core, a furan ring, and an imine linkage, which contribute to its biological properties.
Research indicates that this compound exhibits diverse biological activities, primarily through the inhibition of specific enzymes and receptors. Here are some key findings:
- Enzymatic Inhibition : Studies have shown that derivatives of chromene compounds can inhibit enzymes involved in critical biological pathways. For instance, compounds with similar structures have been reported to inhibit SARS-CoV-2 main protease (Mpro), suggesting potential antiviral properties .
- Antioxidant Activity : The presence of methoxy and furan groups in the structure may enhance antioxidant activity. Antioxidants play a significant role in mitigating oxidative stress-related diseases.
- Anticancer Properties : Preliminary studies suggest that chromene derivatives can induce apoptosis in cancer cells. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins.
Biological Activity Data
The following table summarizes key biological activities observed for this compound and related compounds.
Case Studies
- SARS-CoV-2 Inhibition : A study identified derivatives similar to this compound as potent inhibitors of the SARS-CoV-2 Mpro enzyme. The most effective compounds showed IC50 values in the low micromolar range, indicating significant antiviral potential .
- Anticancer Research : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures induced apoptosis through mitochondrial pathways and upregulated pro-apoptotic factors while downregulating anti-apoptotic proteins .
- Antioxidant Studies : The antioxidant capacity was evaluated using DPPH radical scavenging assays, where derivatives exhibited notable scavenging activity, suggesting their potential use in preventing oxidative stress-related diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and reported bioactivities:
Key Observations:
Structural Variations and Bioactivity: The target compound shares the 8-methoxy-2-iminochromene scaffold with compound 15 , but the furan-2-ylmethyl group in the former may enhance solubility and bioavailability compared to the 2-chlorophenyl substituent in 15. The nitrofuran carboxamide (22a) demonstrates that nitro groups on furan rings correlate with antiparasitic activity, suggesting the target compound’s furan moiety could be leveraged for similar applications. Tetrahydrochromene derivatives (e.g., compound 4) exhibit distinct pharmacological profiles due to their saturated chromene cores, highlighting the importance of the aromatic chromene system in the target compound.
Synthetic Challenges :
- The synthesis of the target compound would likely require a multi-step approach, such as:
(i) Claisen rearrangement to form the chromene core (as in compound 5 ),
(ii) Imine formation via condensation with 5-chloro-2-methylaniline,
(iii) Carboxamide coupling with furan-2-ylmethylamine.
Computational Insights :
- Density functional theory (DFT) studies on similar chromene derivatives (e.g., compound 15 ) could predict electronic properties, such as HOMO-LUMO gaps, to rationalize reactivity or binding interactions .
Notes and Limitations
Data Gaps : Direct experimental data (e.g., spectral characterization, bioassays) for the target compound are absent in the reviewed literature. Comparisons rely on structural analogs and theoretical frameworks.
Functional Group Synergy : The combination of 8-methoxy (electron-donating), 5-chloro-2-methylphenyl (lipophilic), and furan-2-ylmethyl (heterocyclic) groups may confer unique pharmacokinetic properties warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
